1-Bromo-2,2-dimethylpropane

Catalog No.
S571798
CAS No.
630-17-1
M.F
C5H11Br
M. Wt
151.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,2-dimethylpropane

CAS Number

630-17-1

Product Name

1-Bromo-2,2-dimethylpropane

IUPAC Name

1-bromo-2,2-dimethylpropane

Molecular Formula

C5H11Br

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3

InChI Key

CQWYAXCOVZKLHY-UHFFFAOYSA-N

SMILES

CC(C)(C)CBr

Synonyms

Neopentyl bromide

Canonical SMILES

CC(C)(C)CBr

1-Bromo-2,2-dimethylpropane, also known as neopentyl bromide, has the molecular formula C5H11BrC_5H_{11}Br and a molecular weight of 151.045 g/mol. It is characterized by a branched structure where a bromine atom is attached to a primary carbon that is further connected to two tertiary carbon groups. This unique arrangement influences its chemical behavior significantly, particularly its reactivity in nucleophilic substitution and elimination reactions .

1-Bromo-2,2-dimethylpropane exhibits limited reactivity in both nucleophilic substitution and elimination reactions due to steric hindrance from its bulky substituents.

  • Nucleophilic Substitution Reactions:
    • SN1 Mechanism: The compound is not favorable for SN1 reactions because it forms a primary carbocation, which is less stable compared to secondary or tertiary carbocations .
    • SN2 Mechanism: The steric hindrance prevents effective backside attack by nucleophiles, making SN2 reactions very slow or unfeasible .
  • Elimination Reactions:
    • The absence of β-hydrogens means that neither E1 nor E2 elimination reactions can occur. The bromine atom cannot be eliminated alongside a hydrogen atom to form an alkene .

1-Bromo-2,2-dimethylpropane can be synthesized through several methods:

  • Halogenation of Alkanes: One common method involves the free radical halogenation of 2,2-dimethylpropane using bromine. This process typically requires light or heat to initiate the reaction, leading to the formation of the brominated product .
  • Alkylation Reactions: Another approach could involve alkylating a suitable substrate with bromoalkanes under specific conditions to yield 1-bromo-2,2-dimethylpropane.

This compound serves as a versatile reagent in organic synthesis, particularly for introducing bromine or tert-butyl groups into various chemical frameworks. It is often utilized in:

  • Organic Synthesis: As an intermediate in the preparation of other organic compounds.
  • Chemical Research: For studying reaction mechanisms involving alkyl halides due to its unique structural properties .

Interaction studies involving 1-bromo-2,2-dimethylpropane primarily focus on its reactivity with nucleophiles and electrophiles. Due to its structure:

  • It interacts poorly with strong nucleophiles like hydroxide ions due to steric hindrance.
  • Studies indicate that while it may react with certain halides (e.g., chloride), the rate is significantly reduced compared to less hindered alkyl halides .

Several compounds share structural similarities with 1-bromo-2,2-dimethylpropane. Here are some notable examples:

Compound NameStructure TypeReactivity Characteristics
1-BromobutaneLinearMore reactive in SN1 and SN2 due to lower steric hindrance
2-BromopropaneBranchedModerate reactivity; better than 1-bromo-2,2-dimethylpropane
1-Bromo-3-methylbutaneBranchedSimilar sterics but slightly more reactive than neopentyl bromide
1-Chloro-2,2-dimethylpropaneChlorinated variantReactivity influenced by chlorine's electronegativity; more favorable for substitution

Uniqueness of 1-Bromo-2,2-Dimethylpropane

The uniqueness of 1-bromo-2,2-dimethylpropane lies in its high degree of steric hindrance due to the presence of two tert-butyl groups adjacent to the carbon bearing the bromine atom. This configuration not only limits its reactivity but also makes it an interesting subject for studying reaction mechanisms involving bulky groups and their effects on nucleophilic attack pathways .

XLogP3

2.7

Boiling Point

106.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

630-17-1

Wikipedia

1-Bromo-2,2-dimethylpropane

General Manufacturing Information

Propane, 1-bromo-2,2-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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